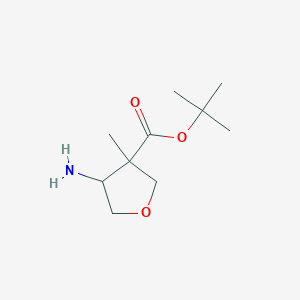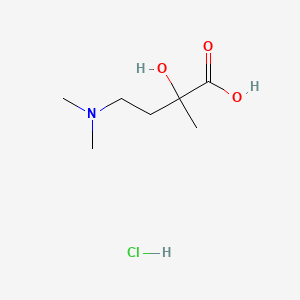
Ethyl 3-(2-chloro-1,3-thiazol-4-yl)-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2-chloro-1,3-thiazol-4-yl)-3-oxopropanoate: is a chemical compound with the following structure:
CH3C(O)CH2C(O)OCH2CH3
It belongs to the thiazole family and contains an ester group. Thiazoles are heterocyclic compounds that often exhibit interesting biological and chemical properties.
Preparation Methods
Synthetic Routes:
The synthesis of Ethyl 3-(2-chloro-1,3-thiazol-4-yl)-3-oxopropanoate involves the reaction of 2-chloro-1,3-thiazole-4-carbaldehyde with ethyl acetoacetate . The reaction proceeds via a Knoevenagel condensation, resulting in the formation of the desired product.
Reaction Conditions:
- Reactants: 2-chloro-1,3-thiazole-4-carbaldehyde and ethyl acetoacetate
- Solvent: Typically anhydrous ethanol or another suitable solvent
- Catalyst: Basic conditions (such as sodium ethoxide)
- Temperature: Room temperature or slightly elevated
- Workup: Isolation and purification of the product
Industrial Production:
While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in research laboratories or custom chemical synthesis facilities.
Chemical Reactions Analysis
Ethyl 3-(2-chloro-1,3-thiazol-4-yl)-3-oxopropanoate: can undergo various reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Substitution: The chlorine atom can be replaced by other nucleophiles.
Reduction: Reduction of the carbonyl group can lead to the corresponding alcohol.
Common reagents and conditions depend on the specific transformation desired.
Scientific Research Applications
Chemistry:
Building Block: It serves as a building block for the synthesis of more complex molecules.
Functional Group Manipulation: Researchers use it to introduce the thiazole moiety into other compounds.
Biology and Medicine:
Antimicrobial Properties: Thiazole derivatives often exhibit antimicrobial activity.
Drug Development: Researchers explore its potential as a scaffold for drug design.
Industry:
Fine Chemicals: It finds applications in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The exact mechanism of action for Ethyl 3-(2-chloro-1,3-thiazol-4-yl)-3-oxopropanoate depends on its specific use. It may interact with enzymes, receptors, or other biological targets.
Comparison with Similar Compounds
While there are related thiazole derivatives, the uniqueness of this compound lies in its specific substitution pattern and ester functionality.
Similar Compounds
- 2-Chloro-1,3-thiazole-4-carbaldehyde
- Ethyl 2-chlorothiazole-4-carboxylate
Properties
CAS No. |
2825005-27-2 |
|---|---|
Molecular Formula |
C8H8ClNO3S |
Molecular Weight |
233.67 g/mol |
IUPAC Name |
ethyl 3-(2-chloro-1,3-thiazol-4-yl)-3-oxopropanoate |
InChI |
InChI=1S/C8H8ClNO3S/c1-2-13-7(12)3-6(11)5-4-14-8(9)10-5/h4H,2-3H2,1H3 |
InChI Key |
PVEMBMJLLYDMAU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CSC(=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-2-propanone](/img/structure/B13542343.png)
